2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This type of compounds has been synthesized and evaluated for their activities to inhibit CDK2, a target for cancer treatment .
Chemical Reactions Analysis
The compound is part of a new set of small molecules designed as novel CDK2 targeting compounds . Most of the prepared compounds significantly inhibited the growth of examined cell lines .Scientific Research Applications
Anticancer Applications
The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, including compounds related to the given chemical structure, has shown significant antitumor activity in mice. These compounds act as mitotic inhibitors, causing the accumulation of cells at mitosis, indicating their potential as anticancer agents. Routes have been developed for the synthesis of congeners through cyclization and oxidative cyclization processes, producing imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine ring systems, respectively. Although the target compounds were found to be less active than their precursors, their synthesis contributes to the ongoing search for effective cancer treatments (Carroll Temple et al., 1987).
Anti-Inflammatory and Antioxidant Applications
Novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. Among these derivatives, certain compounds showed good anti-inflammatory activity with minimal ulcerogenic effects, comparable to that of the reference drug indomethacin. This research highlights the influence of lipophilicity on the biological response of these compounds, suggesting their potential as anti-inflammatory agents with reduced side effects (A. A. El-Tombary, 2013).
Other Biological Evaluations
Several studies have synthesized and evaluated derivatives of pyrazolo[3,4-d]pyrimidin-4-ones for various biological activities, including their use as anticancer, anti-5-lipoxygenase agents, and their potential in treating cognitive disorders. For instance, the design, synthesis, and biological evaluation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have shown promising results in rodent models for procognitive activity and synaptic stabilization, further supporting the therapeutic potential of these compounds in cognitive disorders and related disease states (A. Rahmouni et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c1-25-18-15(8-23-25)19(22-12-21-18)26-9-13(10-26)11-27-17(28)3-2-16(24-27)14-4-6-20-7-5-14/h2-8,12-13H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMPOWBKKROFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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